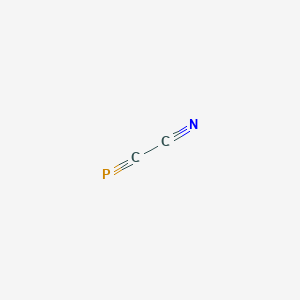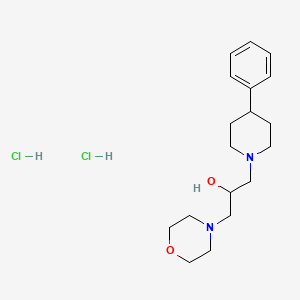
alpha-(4-Morpholinylmethyl)-4-phenyl-1-piperidineethanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-PIPERIDINEETHANOL, ALPHA-(4-MORPHOLINYLMETHYL)-4-PHENYL-, DIHYDROCHLORIDE is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PIPERIDINEETHANOL, ALPHA-(4-MORPHOLINYLMETHYL)-4-PHENYL-, DIHYDROCHLORIDE typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the ethanol group and the morpholinylmethyl and phenyl substituents. Common reagents used in these reactions include alkyl halides, amines, and alcohols, with conditions such as refluxing in organic solvents and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-PIPERIDINEETHANOL, ALPHA-(4-MORPHOLINYLMETHYL)-4-PHENYL-, DIHYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the ethanol group to a carbonyl group.
Reduction: Reduction of any carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for its pharmacological properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-PIPERIDINEETHANOL, ALPHA-(4-MORPHOLINYLMETHYL)-4-PHENYL-, DIHYDROCHLORIDE involves its interaction with specific molecular targets in the body. These may include receptors, enzymes, or ion channels. The compound may modulate the activity of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Piperidineethanol derivatives: Compounds with similar structures but different substituents.
Morpholine derivatives: Compounds containing the morpholine ring.
Phenyl-substituted compounds: Compounds with phenyl groups attached to various functional groups.
Uniqueness
1-PIPERIDINEETHANOL, ALPHA-(4-MORPHOLINYLMETHYL)-4-PHENYL-, DIHYDROCHLORIDE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
CAS No. |
76907-74-9 |
|---|---|
Molecular Formula |
C18H30Cl2N2O2 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
1-morpholin-4-yl-3-(4-phenylpiperidin-1-yl)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C18H28N2O2.2ClH/c21-18(15-20-10-12-22-13-11-20)14-19-8-6-17(7-9-19)16-4-2-1-3-5-16;;/h1-5,17-18,21H,6-15H2;2*1H |
InChI Key |
NDQDGWFVPWVOKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CC(CN3CCOCC3)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


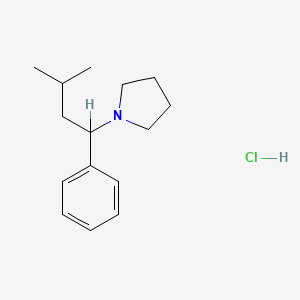
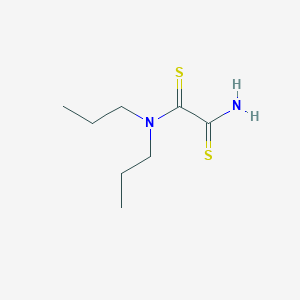
![1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14448219.png)
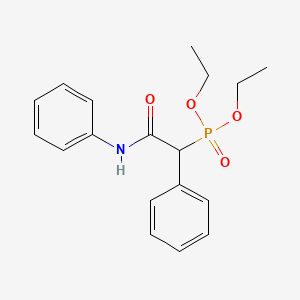
![Methyl 1-[8-amino-9-(4-hydroxy-2-methoxycarbonylpyrrolidine-1-carbonyl)-4,6-dimethyl-7-oxophenoxazine-1-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B14448225.png)
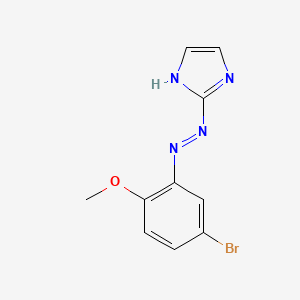

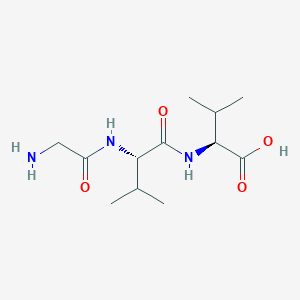

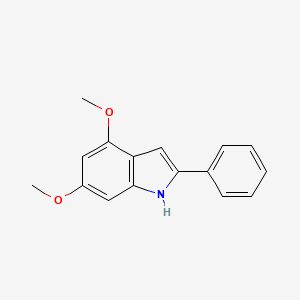
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans-](/img/structure/B14448259.png)
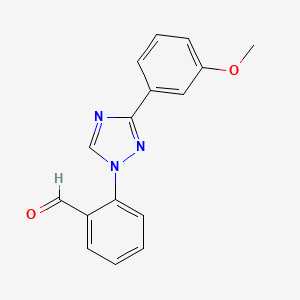
![2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14448269.png)
